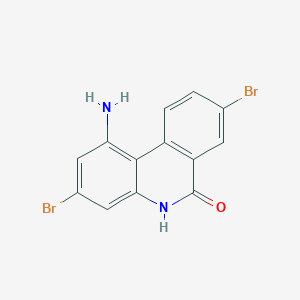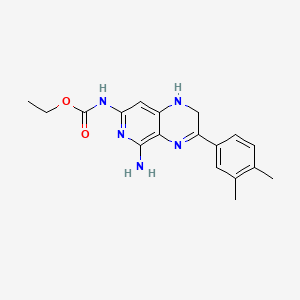
Fmoc-D-Ala(a-cyclopropyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, recrystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
科学研究应用
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.
作用机制
The mechanism of action of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID involves:
Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during peptide synthesis.
Facilitation of Peptide Bond Formation: The protected amino acid can be coupled with other amino acids to form peptide bonds.
Deprotection: The Fmoc group can be removed to reveal the free amino group, allowing further reactions to occur.
相似化合物的比较
Similar Compounds
®-3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar in structure but with a methoxyphenyl group instead of a cyclopropyl group.
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-PHENYLPROPANOIC ACID: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
属性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
InChI 键 |
SBWCIRABWAINIK-OAQYLSRUSA-N |
手性 SMILES |
C[C@@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
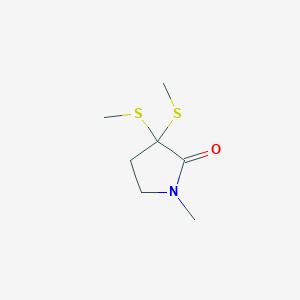
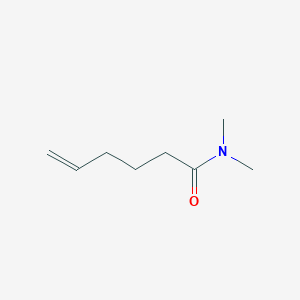
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
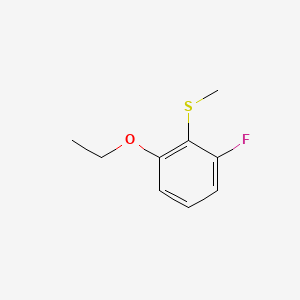
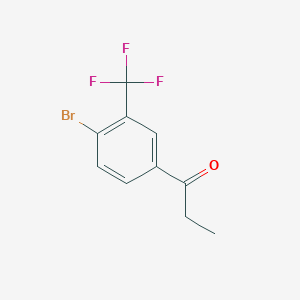



amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
